molecular formula C13H14N2O3S2 B2830012 (Z)-S-(2-((6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate CAS No. 851716-53-5

(Z)-S-(2-((6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate

Cat. No.: B2830012
CAS No.: 851716-53-5
M. Wt: 310.39
InChI Key: SKPRTUADRWYLEU-YPKPFQOOSA-N
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Description

(Z)-S-(2-((6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate is a useful research compound. Its molecular formula is C13H14N2O3S2 and its molecular weight is 310.39. The purity is usually 95%.
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Biological Activity

(Z)-S-(2-((6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate is a complex organic compound that belongs to the class of thiazole derivatives. This compound exhibits significant potential in various biological activities, including antimicrobial, anticancer, and neuroprotective effects. The unique structural features of this compound, particularly the benzo[d]thiazole moiety, contribute to its interaction with biological targets.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Molecular Formula C17H16N2O4S2\text{Molecular Formula C}_{17}\text{H}_{16}\text{N}_{2}\text{O}_{4}\text{S}_{2}

Antimicrobial Activity

Research indicates that derivatives of benzothiazole, including this compound, exhibit broad-spectrum antimicrobial properties. For instance, compounds with similar structural motifs have demonstrated efficacy against various bacterial strains and fungi. In vitro studies have reported minimal inhibitory concentrations (MICs) as low as 50 μg/mL for certain derivatives against tested organisms .

Anticancer Properties

The anticancer potential of this compound has been explored through various studies. For example, several benzothiazole derivatives have shown selective cytotoxicity towards tumorigenic cell lines while sparing normal cells. A study highlighted that compounds related to benzothiazole exhibited cytotoxic effects with EC50 values ranging from 28 ng/mL to 290 ng/mL against different cancer cell lines . The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Neuroprotective Effects

Neuroprotective properties have also been attributed to thiazole derivatives. Compounds similar to this compound have been tested for their ability to mitigate neuronal injury in models of ischemia/reperfusion. Results indicated that these compounds could significantly reduce neuronal damage and exhibit antioxidant properties by scavenging reactive oxygen species (ROS) .

Research Findings and Case Studies

Study Biological Activity Findings
Study 1AntimicrobialMIC values ≤ 50 μg/mL against various pathogens .
Study 2AnticancerEC50 values for cytotoxicity against cancer cell lines: 28 - 290 ng/mL .
Study 3NeuroprotectionSignificant reduction in neuronal injury in ischemia models .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The presence of the benzo[d]thiazole moiety facilitates binding to enzymes or receptors involved in cellular signaling pathways, leading to altered cellular responses.

Properties

IUPAC Name

S-[2-[(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl] ethanethioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S2/c1-8(16)19-7-12(17)14-13-15(2)10-5-4-9(18-3)6-11(10)20-13/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKPRTUADRWYLEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCC(=O)N=C1N(C2=C(S1)C=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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